molecular formula C7H19N3 B096155 N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine CAS No. 16968-18-6

N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine

Cat. No.: B096155
CAS No.: 16968-18-6
M. Wt: 145.25 g/mol
InChI Key: RUFPEZGNIWGNQW-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N’-methylpropane-1,3-diamine is an organic compound that belongs to the class of polyamines. It is characterized by the presence of two primary amine groups and one secondary amine group, making it a versatile molecule in various chemical reactions and applications. This compound is commonly used in organic synthesis, material science, and as a building block for more complex molecules.

Scientific Research Applications

N-(3-Aminopropyl)-N’-methylpropane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of coatings, adhesives, and as a curing agent for epoxy resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N’-methylpropane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Reactants: 1,3-diaminopropane and methylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic solvent at elevated temperatures (50-100°C) and under an inert atmosphere to prevent oxidation.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N-(3-Aminopropyl)-N’-methylpropane-1,3-diamine is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves:

    Continuous Flow Reactors: These reactors provide a constant supply of reactants and continuous removal of products, ensuring efficient production.

    Purification: The crude product is purified using distillation or crystallization techniques to obtain high-purity N-(3-Aminopropyl)-N’-methylpropane-1,3-diamine.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N’-methylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The primary amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides, aldehydes, and ketones are used in substitution reactions.

Major Products Formed

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Amides, imines, or other functionalized derivatives.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N’-methylpropane-1,3-diamine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with nucleic acids, proteins, and other biomolecules through hydrogen bonding and electrostatic interactions.

    Pathways Involved: It can modulate biochemical pathways by acting as a ligand for enzymes or receptors, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

N-(3-Aminopropyl)-N’-methylpropane-1,3-diamine can be compared with other similar polyamines:

    Similar Compounds: Spermidine, spermine, and putrescine.

    Uniqueness: Unlike other polyamines, N-(3-Aminopropyl)-N’-methylpropane-1,3-diamine has a unique combination of primary and secondary amine groups, providing distinct reactivity and applications.

Properties

IUPAC Name

N'-[3-(methylamino)propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c1-9-5-3-7-10-6-2-4-8/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFPEZGNIWGNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168735
Record name N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16968-18-6
Record name N1-(3-Aminopropyl)-N3-methyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16968-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)-N'-methylpropane-1,3-diamine
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Record name N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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